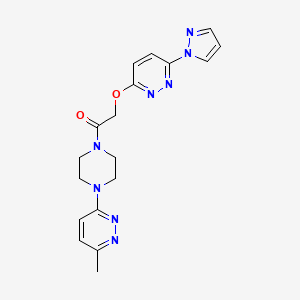

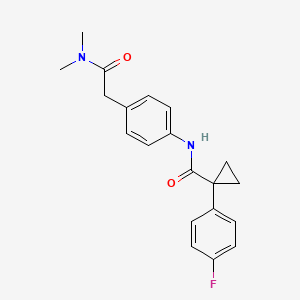

![molecular formula C13H12N2O2 B2987800 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 75746-13-3](/img/structure/B2987800.png)

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential application in scientific research. This compound has a unique structure that makes it an attractive target for synthesis and investigation. In

Scientific Research Applications

Anticancer Properties

- Antiproliferative Effects on Cancer Cells : A methodology for synthesizing compounds related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one demonstrated anticancer potential. These compounds exhibited anti-proliferative properties against four cancer cell lines, suggesting a potential role in cancer treatment. Inhibition of sirtuins might be the underlying mechanism of their action (Mulakayala et al., 2012).

Antibacterial and Antifungal Activities

- Potent Antifungal and Antibacterial Agents : Newly synthesized derivatives of 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one showed significant antibacterial and antifungal activities. They were particularly effective against Candida fungus species and demonstrated better antibacterial activity than certain other derivatives (Kahveci et al., 2020).

Anticonvulsant and Antidepressant Activities

- Potential in Treating Neurological Disorders : A series of pyrido[2,3-d]pyrimidine derivatives, structurally related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, were synthesized and evaluated for their anticonvulsant and antidepressant effects. Some compounds showed significant activity, even surpassing the reference drug carbamazepine in efficacy (Zhang et al., 2016).

Anticancer Activity Through mTOR Inhibition

- Inhibition of mTOR Pathway in Cancer Cells : Microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, related to 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, displayed anticancer activity through apoptosis mechanism. These compounds inhibited the mTOR pathway, a significant target in cancer therapy (Reddy et al., 2014).

Synthesis and Biological Activity

- Diverse Synthesis Methods and Biological Evaluation : Various studies have explored different synthesis methods for derivatives of 3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one, assessing their biological activities in multiple domains, such as antiviral, antibacterial, and antitumor effects. These include methods like microwave-assisted synthesis and oxidative coupling processes (Mohammed et al., 2015).

properties

IUPAC Name |

3-propyl-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-7-15-8-14-11-9-5-3-4-6-10(9)17-12(11)13(15)16/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCGJANXNXZCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)OC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-propylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)

![N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2987726.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)